molecular formula C7H8BrClN2O2 B2902575 2-Bromo-5-hydrazinylbenzoic acid hydrochloride CAS No. 2413874-81-2

2-Bromo-5-hydrazinylbenzoic acid hydrochloride

Cat. No.: B2902575
CAS No.: 2413874-81-2
M. Wt: 267.51
InChI Key: DFJCKNRTRUXHGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-hydrazinylbenzoic acid hydrochloride is a chemical compound with the molecular formula C7H8BrClN2O2 and a molecular weight of 267.51 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-hydrazinylbenzoic acid hydrochloride typically involves the bromination of 5-hydrazinylbenzoic acid followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-hydrazinylbenzoic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce various substituted benzoic acid compounds .

Scientific Research Applications

2-Bromo-5-hydrazinylbenzoic acid hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-5-hydrazinylbenzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-chlorobenzoic acid
  • 2-Bromo-5-nitrobenzoic acid
  • 2-Bromo-5-aminobenzoic acid

Uniqueness

2-Bromo-5-hydrazinylbenzoic acid hydrochloride is unique due to its hydrazinyl functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

2-Bromo-5-hydrazinylbenzoic acid hydrochloride (CAS No. 2413874-81-2) is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and any relevant case studies.

  • IUPAC Name : 2-Bromo-5-hydrazinobenzoic acid hydrochloride
  • Molecular Formula : C7H8BrClN3O2
  • Molecular Weight : 251.52 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within bacterial and cancer cells. The hydrazine moiety is known to facilitate the formation of reactive intermediates that can disrupt cellular processes, including:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced viability of target cells.
  • Alteration of Signal Transduction Pathways : By interfering with signaling molecules, the compound can induce apoptosis in cancer cells or inhibit bacterial growth.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties, particularly against drug-resistant strains of bacteria such as Acinetobacter baumannii.

Efficacy Against Bacterial Strains

A comparative study evaluated the minimum inhibitory concentration (MIC) values of various hydrazine derivatives, including this compound. The results are summarized in Table 1.

CompoundMIC (µg/mL)Target Bacteria
This compound3.125Acinetobacter baumannii ATCC 19606
Chloro-substituted hydrazone1.56Acinetobacter baumannii ATCC BAA-1605
Fluoro-substituted hydrazone3.125Acinetobacter baumannii ATCC 747

The compound showed potent activity against multiple strains of A. baumannii, highlighting its potential as a therapeutic agent in combating antibiotic resistance.

Case Studies

  • In Vivo Toxicity Assessment : A study involving the administration of this compound in a mouse model assessed its toxicity profile. The results indicated no significant adverse effects on physiological blood markers, suggesting a favorable safety profile for further development.
  • Combination Therapy Studies : In combination with other antibiotics, this compound demonstrated synergistic effects against resistant bacterial strains, enhancing the overall efficacy of treatment regimens.

Properties

IUPAC Name

2-bromo-5-hydrazinylbenzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2.ClH/c8-6-2-1-4(10-9)3-5(6)7(11)12;/h1-3,10H,9H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOJGSNIBDYDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN)C(=O)O)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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